molecular formula C7H6FN3 B2932901 5-Fluoro-1H-indazol-7-amine CAS No. 1352397-94-4

5-Fluoro-1H-indazol-7-amine

Cat. No.: B2932901
CAS No.: 1352397-94-4
M. Wt: 151.144
InChI Key: NZNYHJBBJLVSNO-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indazol-7-amine is a heterocyclic aromatic organic compound with the molecular formula C7H6FN3. It belongs to the indazole family, which is known for its wide range of biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 5-position and an amine group at the 7-position of the indazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1H-indazol-7-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-nitroaniline.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Cyclization: The resulting 5-fluoro-2-aminobenzene is then subjected to cyclization with hydrazine hydrate under reflux conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1H-indazol-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

5-Fluoro-1H-indazol-7-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is employed in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-indazol-7-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

    1H-Indazole: Lacks the fluorine and amine groups, resulting in different chemical properties and biological activities.

    5-Fluoro-1H-indazole: Similar structure but lacks the amine group at the 7-position.

    7-Amino-1H-indazole: Similar structure but lacks the fluorine atom at the 5-position.

Uniqueness: 5-Fluoro-1H-indazol-7-amine is unique due to the presence of both the fluorine atom and the amine group, which contribute to its distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds.

Properties

IUPAC Name

5-fluoro-1H-indazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNYHJBBJLVSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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